molecular formula C13H22ClNO2 B6361955 (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride CAS No. 1240572-46-6

(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride

Cat. No.: B6361955
CAS No.: 1240572-46-6
M. Wt: 259.77 g/mol
InChI Key: JLWMSTFNMVVLMP-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride, also known as 2C-B, is a synthetic designer drug that belongs to the 2C family of drugs. It is a psychoactive compound that has been used recreationally for its hallucinogenic effects. The compound has a molecular formula of C13H22ClNO2 and a molecular weight of 259.77 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine, which is further reacted with butan-2-yl chloride to yield the final product. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl group or the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: It is used in studies investigating the effects of psychoactive substances on biological systems.

    Medicine: Research on the compound’s potential therapeutic effects and its mechanism of action in treating certain medical conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride involves its interaction with serotonin receptors in the brain. The compound acts as a partial agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The molecular targets and pathways involved include the serotonin receptor signaling pathway and downstream effects on other neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    2C-I: (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride is similar to 2C-I, which has an iodine atom instead of the butan-2-yl group.

    2C-E: Another similar compound is 2C-E, which has an ethyl group instead of the butan-2-yl group.

    2C-T-7: This compound has a thioether group instead of the butan-2-yl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other 2C compounds. Its unique structure allows for specific interactions with serotonin receptors, leading to its characteristic psychoactive effects.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-5-10(2)14-9-11-8-12(15-3)6-7-13(11)16-4;/h6-8,10,14H,5,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWMSTFNMVVLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=CC(=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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